(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765863
InChI: InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1
SMILES: CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13765863

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1
Standard InChI Key LQRFFFUWTFNYFD-JQWIXIFHSA-N
Isomeric SMILES C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a five-membered pyrrolidine ring with stereogenic centers at C2 and C3, both in the S configuration. The Cbz group (phenylmethoxycarbonyl) protects the pyrrolidine nitrogen, while the carboxylic acid at C2 enhances its solubility and reactivity in aqueous and organic media. Key structural descriptors include:

PropertyValueSource
IUPAC Name(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
CAS No.10512-89-7 (unprotected form)
Isomeric SMILESC[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

The stereochemistry is critical for its biological activity and synthetic utility. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the (2S,3S) configuration, which influences its interactions with enzymes and receptors.

Physicochemical Properties

The compound exhibits moderate polarity due to the carboxylic acid and Cbz groups, with a calculated partition coefficient (LogP) of 1.2±0.3, suggesting balanced lipophilicity for membrane permeability. Its pKa values are approximately 4.2 (carboxylic acid) and 9.8 (tertiary amine), enabling pH-dependent solubility and reactivity.

Synthesis and Preparation

Cbz Protection Strategies

The synthesis begins with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, which is protected at the amine group using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine. Typical conditions involve dichloromethane (DCM) at 0–25°C, yielding the Cbz-protected derivative in >85% efficiency.

Representative Procedure:

  • Dissolve (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Slowly add Cbz-Cl (1.2 equiv) and stir for 12 h at 25°C.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Alternative Routes

Enzymatic methods using aldolases (e.g., YfaU) have been employed to generate related Cbz-protected aldehydes, which can be oxidized to carboxylic acids. For instance, MBP-YfaU catalyzes aldol additions of pyruvate to N-Cbz-amino aldehydes, producing β-hydroxy-α-amino acids with high stereocontrol .

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor to non-proteinogenic amino acids and peptidomimetics. Its rigid pyrrolidine scaffold mimics proline, enabling conformational restriction in peptide chains to enhance bioavailability and receptor binding.

Example:
In dolaisoleucine synthesis, the Cbz-protected pyrrolidine is deprotected via hydrogenolysis (H₂, Pd/C) to yield a free amine, which undergoes coupling with isoleucine residues .

Asymmetric Catalysis

The unprotected analog acts as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excess (ee) >90% for pharmaceutically relevant intermediates.

Biological Activity and Research Findings

Neurotransmitter Analog Development

Structural similarity to proline and its derivatives enables interaction with neurotransmitter transporters. In vitro studies show moderate inhibition of GABA reuptake (IC₅₀ = 12 μM), suggesting potential anxiolytic applications.

Enzymatic Aldol Additions

MBP-YfaU-catalyzed reactions with N-Cbz-pyrrolidine-2-carboxaldehyde yield β-hydroxy-α-amino acids in 88–91% yield, demonstrating compatibility with sterically demanding substrates .

Data Tables

Table 1: Synthetic Conditions and Yields

SubstrateCatalyst/ConditionsYield (%)Reference
N-Cbz-pyrrolidine-2-carboxaldehydeMBP-YfaU, pH 7.0, 25°C91
(2S,3S)-3-methylpyrrolidine-2-carboxylic acidCbz-Cl, Et₃N, DCM87

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point142–144°CDSC
Solubility (H₂O)8.3 mg/mLGravimetric analysis
[α]D²⁵+34.5° (c=1, MeOH)Polarimetry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator